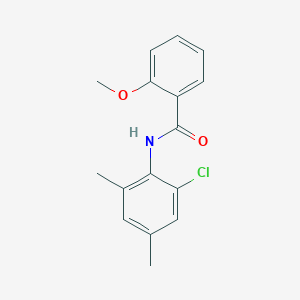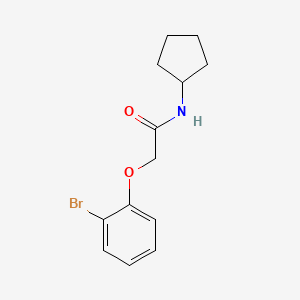
2-(2-bromophenoxy)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenoxy)-N-cyclopentylacetamide is a compound that likely interests researchers due to its structural elements, which suggest potential biological activity or utility in material science. Compounds containing bromophenoxy groups and acetamide functionalities are often explored for their chemical reactivity, potential as intermediates in organic synthesis, and properties that might be beneficial in various applications such as pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
While direct synthesis of 2-(2-bromophenoxy)-N-cyclopentylacetamide is not detailed, related works include cycloaddition reactions and cyclization processes that could offer insights into potential synthetic routes. For instance, cycloadditions between methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate and various tosylacetamides have been described, leading to trifluoromethylated pyroglutamates and 2-pyridones derivatives, suggesting that bromo and acetamide functionalities can participate in complex synthetic pathways to yield diverse structural motifs (Zhang, Shen, & Lu, 2018).
Molecular Structure Analysis
Analysis of related compounds such as 2-(4-bromophenyl)pyridine complexes indicates that bromophenol derivatives can form complex structures with metal centers, demonstrating the ability of bromophenol moieties to participate in coordination chemistry and form structured complexes with interesting luminescent properties (Xu et al., 2014). This suggests that the bromophenoxy component of the target compound might allow for interesting molecular interactions and potential for forming complex structures.
Mécanisme D'action
Target of Action
A structurally similar compound, (2z)-2- (benzoylamino)-3- [4- (2-bromophenoxy)phenyl]acrylic acid, has been reported to target the genome polyprotein in hepatitis c virus (hcv) .
Mode of Action
Based on the structural similarity with (2z)-2- (benzoylamino)-3- [4- (2-bromophenoxy)phenyl]acrylic acid, it can be inferred that the compound might interact with its target protein and induce changes that affect the function of the protein .
Biochemical Pathways
It is reasonable to assume that the compound could influence pathways related to its target protein, potentially affecting downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Based on its potential target, it can be inferred that the compound might have an impact on the function of the target protein, leading to changes at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-7-3-4-8-12(11)17-9-13(16)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBAJCQPMUCXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-cyclopentylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[2-(1H-imidazol-2-yl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5619726.png)
![2-ethyl-4-phenyl-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619728.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-ethyl-5-methylpyrimidin-2-amine](/img/structure/B5619729.png)
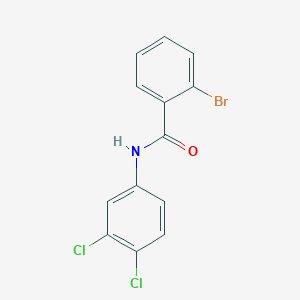
![2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5619758.png)
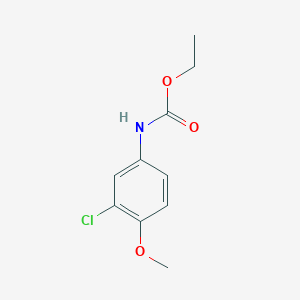
![N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B5619777.png)
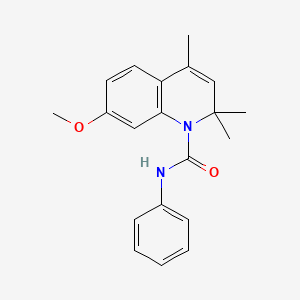
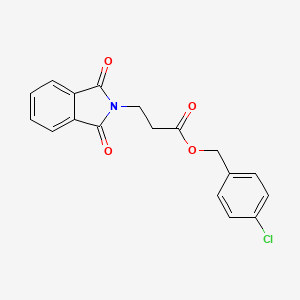
![2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5619795.png)
![(cyclohexylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5619802.png)

